![molecular formula C22H17F6NO B12367350 N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine](/img/structure/B12367350.png)
N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of trifluoromethyl groups and a cyclohexylidene core, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine typically involves an aldol condensation reaction. This process includes the reaction of 2-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base such as sodium methoxide in methanol. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the aldol condensation reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学的研究の応用
N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it suitable for use in materials science and the development of advanced materials.
作用機序
The mechanism of action of N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and immune responses .
類似化合物との比較
Similar Compounds
(2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone: This compound shares a similar structure but lacks the hydroxylamine group.
Curcumin Analogs: Compounds like curcumin analogs have similar structural motifs and biological activities.
Uniqueness
N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine is unique due to the presence of trifluoromethyl groups and the hydroxylamine moiety, which confer distinct chemical and biological properties. Its ability to modulate specific molecular pathways sets it apart from other similar compounds .
特性
分子式 |
C22H17F6NO |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C22H17F6NO/c23-21(24,25)18-10-3-1-6-14(18)12-16-8-5-9-17(20(16)29-30)13-15-7-2-4-11-19(15)22(26,27)28/h1-4,6-7,10-13,30H,5,8-9H2/b16-12+,17-13+ |
InChIキー |
JFNDSRPCYKLOIL-UNZYHPAISA-N |
異性体SMILES |
C1C/C(=C\C2=CC=CC=C2C(F)(F)F)/C(=NO)/C(=C/C3=CC=CC=C3C(F)(F)F)/C1 |
正規SMILES |
C1CC(=CC2=CC=CC=C2C(F)(F)F)C(=NO)C(=CC3=CC=CC=C3C(F)(F)F)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




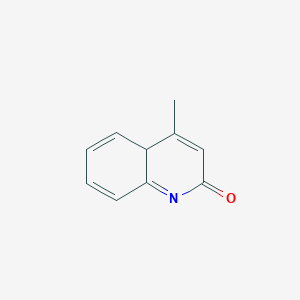
![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)
![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)

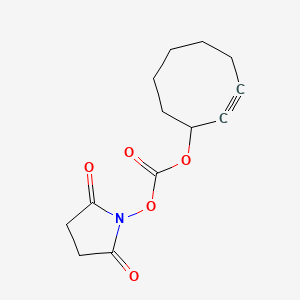
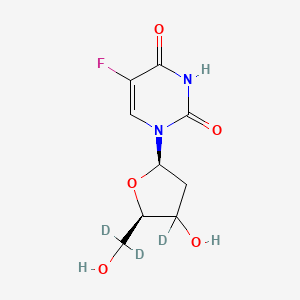
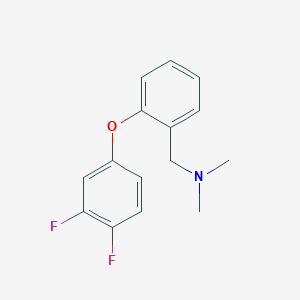

![6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)

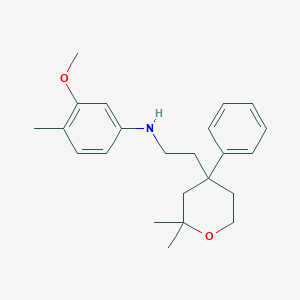
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B12367334.png)
